6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Overview
Description
6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a chemical compound characterized by its trifluoromethyl group attached to a pyrrolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid typically involves multiple steps, starting with the construction of the pyrrolopyridine core. One common approach is the cyclization of appropriate precursors under controlled conditions, often involving the use of strong bases or acids to facilitate ring closure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties that can be leveraged in various chemical reactions.
Biology: In biological research, 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can be used as a probe to study biological systems. Its fluorescence properties make it useful in imaging and tracking cellular processes.
Medicine: This compound has potential applications in drug discovery and development. Its structural features may contribute to the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, materials, and other chemical products. Its unique properties make it valuable in various applications.
Mechanism of Action
The mechanism by which 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing cellular pathways and processes. The trifluoromethyl group plays a crucial role in modulating the compound's activity and selectivity.
Comparison with Similar Compounds
6-(Trifluoromethyl)pyridine
2-Fluoro-6-(trifluoromethyl)aniline
Trifluoromethylpyridine
Uniqueness: 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid stands out due to its pyrrolopyridine core, which provides a distinct structural framework compared to other trifluoromethyl-containing compounds. This structural uniqueness contributes to its diverse applications and potential advantages in various fields.
Properties
IUPAC Name |
6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)4-1-6-7(14-2-4)5(3-13-6)8(15)16/h1-3,13H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYLGPWDLLBDIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2C(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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